molecular formula C15H17NO4 B6428325 N-({[2,3'-bifuran]-5-yl}methyl)oxane-4-carboxamide CAS No. 2034250-35-4

N-({[2,3'-bifuran]-5-yl}methyl)oxane-4-carboxamide

Cat. No.: B6428325
CAS No.: 2034250-35-4
M. Wt: 275.30 g/mol
InChI Key: KDDXXFQIGXNEKL-UHFFFAOYSA-N
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Description

N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide is an organic compound that belongs to the class of carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with oxane-4-carboxylic acid. The reaction is usually carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method utilizes microwave radiation to accelerate the reaction between 2,3’-bifuran-5-ylmethylamine and oxane-4-carboxylic acid in the presence of suitable coupling reagents .

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bifuran]-5-yl}methyl)oxane-4-carboxamide is unique due to its combination of a bifuran moiety and an oxane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-15(11-3-6-18-7-4-11)16-9-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXXFQIGXNEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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